molecular formula C15H14 B3023078 4-Methylstilbene CAS No. 4714-21-0

4-Methylstilbene

Cat. No.: B3023078
CAS No.: 4714-21-0
M. Wt: 194.27 g/mol
InChI Key: MDRVHDXASYPUCB-VAWYXSNFSA-N
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Description

4-Methylstilbene, also known as 1-methyl-4-[(E)-2-phenylethenyl]benzene, is an organic compound belonging to the stilbene family. Stilbenes are characterized by their 1,2-diphenylethylene structure, which consists of two benzene rings connected by an ethylene bridge. This compound is a derivative of stilbene with a methyl group attached to one of the benzene rings. This compound is known for its applications in various fields, including materials science, chemistry, and biology.

Chemical Reactions Analysis

Comparison with Similar Compounds

4-Methylstilbene can be compared with other stilbene derivatives, such as:

This compound is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-methyl-4-[(E)-2-phenylethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14/c1-13-7-9-15(10-8-13)12-11-14-5-3-2-4-6-14/h2-12H,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRVHDXASYPUCB-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1860-17-9
Record name Benzene, (E)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167098
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

The procedure described in Example 1 is followed, except that 15.46 g (0.1 mol) of p-toluic acid chloride, 13.02 g (0.125 mol) of styrene, 14.3 g (0.1 mol) of tri-n-propylamine and 0.177 g (0.001 mol) of palladium chloride are used. After a reaction time of 3 hours at 130° C., in 50 ml of chlorobenzene as the solvent, 5.8 g (0.03 mol) of 4-methylstilbene, corresponding to a yield of 30% of theory, are obtained; melting point 117° C.
Quantity
15.46 g
Type
reactant
Reaction Step One
Quantity
13.02 g
Type
reactant
Reaction Step Two
Quantity
14.3 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
palladium chloride
Quantity
0.177 g
Type
catalyst
Reaction Step Five
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and formula of 4-Methylstilbene?

A1: this compound is an organic compound with the molecular formula C15H14. It belongs to the stilbene family and features a trans-ethene double bond connecting two benzene rings, one of which carries a methyl substituent at the para position. [, , , , ]

Q2: Are there any interesting crystallographic properties of this compound?

A2: Yes, this compound forms complexes with other molecules, impacting its crystal structure. For instance, it forms a 2:1 complex with pyromellitic dianhydride. This complex crystallizes in the Cc space group and exhibits disorder in the stacking arrangement of its molecular layers. [, ]

Q3: Can this compound be synthesized in an environmentally friendly manner?

A3: Research suggests that this compound can be synthesized using a Wittig reaction in an aqueous medium. This method offers a greener alternative to traditional approaches that rely on hazardous organic solvents. []

Q4: How does the structure of this compound relate to its reactivity?

A4: The presence of the trans-ethene double bond in this compound makes it susceptible to addition reactions, as seen with bromine. The selectivity of these reactions can be influenced by substituents on the benzene rings. For example, a para-methoxy group can stabilize the bromonium ion intermediate through resonance, altering the product distribution. []

Q5: Does this compound exhibit any interesting optical properties?

A5: Derivatives of this compound, particularly those incorporated into polystyrene chains, display intriguing optical properties, including mixed monomer/excimer emission. The extent of excimer formation and reversibility depends on factors like graft loading and the presence of methoxy substituents. []

Q6: Can this compound participate in supramolecular chemistry?

A6: Yes, trans-4-ethyl-4'-methylstilbene has been shown to act as a guest molecule in supramolecular systems. Its encapsulation within a host molecule, driven by the trans-cis isomerization of 4,4'-dimethylazobenzene, can be controlled by external stimuli like light and heat. This encapsulation significantly impacts the stilbene's fluorescence properties, offering a potential mechanism for a supramolecular fluorescence on/off switch. []

Q7: Has this compound been found in natural sources?

A7: While this compound itself has not been widely reported in nature, closely related stilbene derivatives have been isolated from plant sources. For example, trans-3,5,3',4'-tetrahydroxy-4-methylstilbene was identified in Cercis chinensis Bunge. This finding highlights the potential of natural sources as a source of novel stilbene compounds. []

Q8: What are the potential applications of this compound and its derivatives in materials science?

A8: The incorporation of this compound derivatives as side chains in polystyrene leads to the creation of materials with unique optical properties. These materials hold promise for applications in areas like light-emitting diodes, sensors, and optical storage devices. []

Q9: Can this compound be used in cross-coupling reactions?

A9: 4-Methylstyrene, a structurally similar compound to this compound, can participate in palladium-catalyzed cross-coupling reactions with boronic acids, yielding 1,2-disubstituted ethenes. This method demonstrates high regioselectivity and offers a valuable route for the synthesis of various ethene derivatives. []

Q10: Are there any known biological activities associated with this compound or its analogs?

A10: While specific biological activities of this compound are not extensively discussed in the provided research, the presence of a stilbene scaffold suggests potential bioactivity. Stilbenes, as a class of compounds, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Further research is needed to explore the specific biological activities of this compound and its derivatives. [, ]

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